Carbasulam
Overview
Description
Carbasulam is a carbamate pesticide . Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides . They are widely used in homes, gardens, and agriculture .
Molecular Structure Analysis
The molecular formula of Carbasulam is C10H12N2O6S . The structure includes an amide, amine, carbamate, ester, and ether groups . The InChI Identifier is InChI=1S/C10H12N2O6S/c1-17-9(13)11-7-3-5-8(6-4-7)19(15,16)12-10(14)18-2/h3-6H,1-2H3,(H,11,13)(H,12,14) .
Physical And Chemical Properties Analysis
Carbasulam has an average molecular mass of 288.277 g/mol . It belongs to the class of organic compounds known as phenylcarbamic acid esters, which are ester derivatives of phenylcarbamic acids .
Scientific Research Applications
Harm–Benefit Analysis in Animal Experiments Carbasulam may be relevant in harm–benefit analyses (HBAs) for animal experiments. HBAs assess the appropriateness of using animal models in scientific research, considering factors like ethical implications and scientific validity. Carbasulam's impact on animal models could be a factor in these analyses (Brønstad et al., 2016).
Biochemical and Biotechnological Applications The broader category of carbamates, including carbasulam, finds applications in various biochemical and biotechnological processes. These applications range from food industry uses to research purposes, indicating carbasulam's potential utility in similar domains (Bhat, 2000).
Wildlife Species Residues and Toxicity Studies Studies on asulam, a compound related to carbasulam, involve examining its residues and toxicity in wildlife species. This research helps understand the ecological impact of such compounds and informs regulatory decisions about their use (Gallo et al., 1975).
Horticultural Research Research on hormones affecting vegetative and reproductive traits in plants, like carnation, could be relevant to carbasulam. Understanding how different compounds influence plant growth and development is crucial in horticulture and agriculture (Naderi & Rohani, 2016).
Carbasugar Synthesis in Natural Products Carbasugars, related to carbasulam, are synthesized for their diverse biological activities, such as anticancer and antibacterial properties. The synthesis and biological exploration of carbasugars demonstrate the significance of carbasulam-like compounds in pharmaceutical research (Mondal & Sureshan, 2016).
Study on Mode of Action in Plants Research on asulam's mode of action in plants, particularly in controlling weed growth, can shed light on carbasulam's potential mechanisms in plant biology. Such studies are crucial for developing effective herbicides and understanding their environmental impact (Veerasekaran et al., 1976).
Monoclonal Antibody-Based Assays The development of monoclonal antibody-based assays for the carbamate herbicide asulam indicates the potential for similar assays for carbasulam. Such assays are important for environmental monitoring and ensuring regulatory compliance (Spoors et al., 2002).
Safety And Hazards
properties
IUPAC Name |
methyl N-[4-(methoxycarbonylamino)phenyl]sulfonylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S/c1-17-9(13)11-7-3-5-8(6-4-7)19(15,16)12-10(14)18-2/h3-6H,1-2H3,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFLDKYLDUZSMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041755 | |
Record name | Carbasulam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbasulam | |
CAS RN |
1773-37-1 | |
Record name | Carbasulam [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001773371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbasulam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARBASULAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37T3H0AML4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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